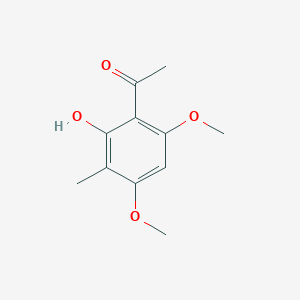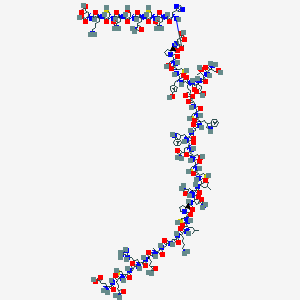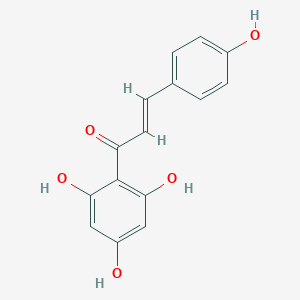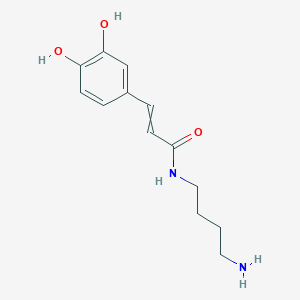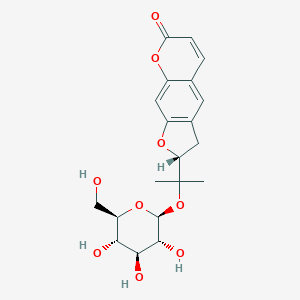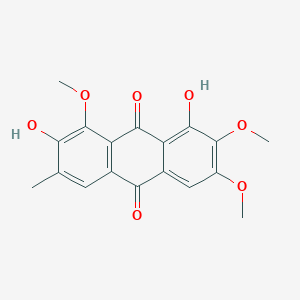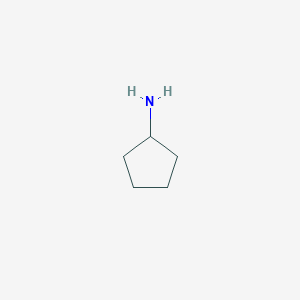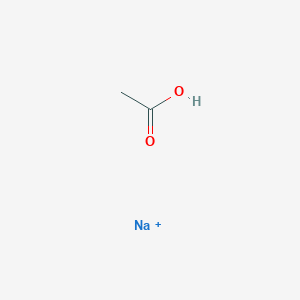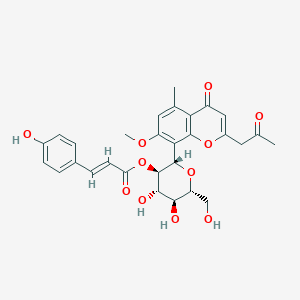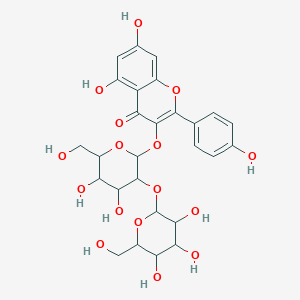
人参皂苷
描述
人参皂苷是一种主要存在于人参植物叶片中,特别是人参 中的黄酮类糖苷。 它以其多种药理活性而闻名,包括抗氧化、抗菌和神经保护作用 。 人参皂苷在化学上被鉴定为山奈酚 3-O-葡萄糖基-(1-2)-半乳糖苷 .
科学研究应用
化学: 用作研究糖基化反应和黄酮类化合物化学的模型化合物。
生物学: 研究其在细胞信号通路中的作用及其对细胞代谢的影响。
医学: 探索其潜在的治疗效果,包括抗炎、抗氧化和神经保护特性。
工业: 由于其生物活性,被用于开发保健品和功能性食品 .
作用机制
人参皂苷通过多种机制发挥其作用:
抗氧化活性: 它清除自由基并减少细胞中的氧化应激。
酶抑制: 抑制α-葡萄糖苷酶等参与碳水化合物代谢的酶。
细胞信号传导: 调节各种信号通路,包括与炎症和凋亡相关的通路.
类似化合物:
山奈酚: 人参皂苷的苷元形式,以其抗氧化和抗炎特性而闻名。
槲皮素: 另一种具有类似药理活性的黄酮类糖苷。
人参皂苷的独特性: 人参皂苷的独特性在于其独特的糖基化模式,赋予其独特的药理特性。 它在人参叶片中的存在及其在传统医学中的作用进一步突出了它与其他黄酮类化合物的独特之处 .
生化分析
Biochemical Properties
Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.
Cellular Effects
The tissue distribution results of Panasenoside in mice indicate that it diffuses rapidly and widely into major organs . The level of Panasenoside was highest in the liver, followed by the kidney, lung, and spleen . This suggests that Panasenoside may have broad effects on cellular processes across various types of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Panasenoside have been observed over time. For instance, the pharmacokinetics of Panasenoside metabolism right after intravenous administration and the pharmacokinetic profile of Panasenoside in rats were characterized . This contributes to a deeper understanding of the pharmacological features of Panasenoside .
Dosage Effects in Animal Models
In animal models, the effects of Panasenoside vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of Panasenoside .
Metabolic Pathways
Panasenoside is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, Panasenoside may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .
Transport and Distribution
Panasenoside is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of Panasenoside was found in the liver, indicating that the liver may play a significant role in the transport and distribution of Panasenoside .
Subcellular Localization
Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that Panasenoside may be localized in areas of the cell where this enzyme is present .
准备方法
合成路线和反应条件: 人参皂苷可以通过山奈酚的糖基化合成。该过程涉及在特定条件下使山奈酚与葡萄糖和半乳糖反应,形成糖苷键。 该反应通常需要催化剂的存在,并在有机溶剂中进行 .
工业生产方法: 人参皂苷的工业生产通常涉及从人参叶片中提取。叶片经受干燥、研磨和溶剂提取等过程。 然后使用色谱技术纯化提取物以分离人参皂苷 .
反应类型:
氧化: 人参皂苷可以进行氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将人参皂苷转化为其还原形式,改变其药理特性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 取代反应通常涉及酰氯和卤代烷等试剂.
主要形成的产物:
氧化: 人参皂苷的氧化衍生物。
还原: 人参皂苷的还原形式。
取代: 根据所用试剂的不同,形成各种取代衍生物.
相似化合物的比较
Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid glycoside with similar pharmacological activities.
Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects
Uniqueness of Panasenoside: Panasenoside is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .
属性
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-PABQPRPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317852 | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31512-06-8 | |
| Record name | Panasenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panasenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


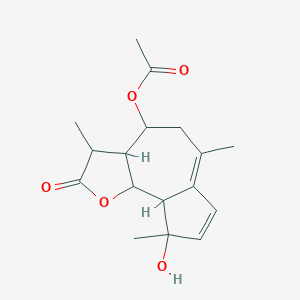
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
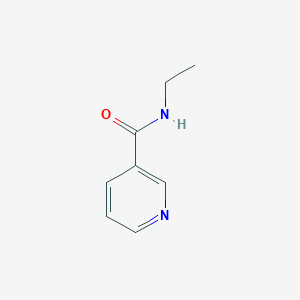
![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B150367.png)
